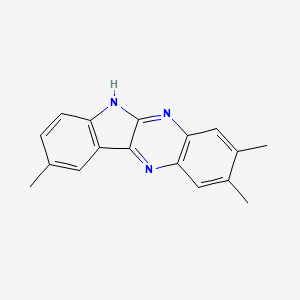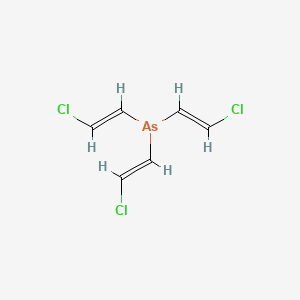
Lewisite 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lewisite 3 is produced as a byproduct in the synthesis of Lewisite 1. The primary synthetic route involves the reaction of acetylene with arsenic trichloride in the presence of hydrochloric acid and mercuric chloride as a catalyst . The reaction proceeds as follows:
AsCl3+C2H2→(ClCH=CH)AsCl2
When three additions of acetylene occur at the arsenic center, this compound is formed . Industrial production methods for high-purity arsenic compounds, including this compound, involve the detoxification of chemical warfare agents and the processing of semiconductor fabrication waste .
Chemical Reactions Analysis
Lewisite 3 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic trichloride and other oxidation products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hydrochloric acid and chlorovinylarsenous oxide.
Substitution: This compound can react with various nucleophiles, leading to substitution reactions at the arsenic center.
Common reagents and conditions used in these reactions include hydrochloric acid, water, and oxidizing agents. Major products formed from these reactions include arsenic trichloride, hydrochloric acid, and chlorovinylarsenous oxide .
Scientific Research Applications
Lewisite 3 has limited scientific research applications due to its toxicity and use as a chemical weapon. it has been studied for its effects on biological systems and its potential use in detoxification processes . Research has also focused on the development of antidotes and treatments for exposure to this compound .
Mechanism of Action
Lewisite 3 exerts its effects by causing physical damage to capillaries, leading to increased permeability and leakage of blood vessels . This results in hypovolemia, a condition where there is insufficient blood volume to maintain blood pressure . The compound also causes irritation and blistering of the skin, eyes, and respiratory tract .
Comparison with Similar Compounds
Lewisite 3 is similar to other organoarsenic compounds such as Lewisite 1 and Lewisite 2 . These compounds share similar chemical structures and toxicological properties, but differ in the number of chlorovinyl groups attached to the arsenic center . This compound is unique in having three chlorovinyl groups, whereas Lewisite 1 and Lewisite 2 have one and two chlorovinyl groups, respectively .
Similar Compounds
Lewisite 1: 2-chlorovinylarsonous dichloride
Lewisite 2: bis(2-chloroethenyl)arsinous chloride
This compound’s uniqueness lies in its higher number of chlorovinyl groups, which may influence its reactivity and toxicity compared to Lewisite 1 and Lewisite 2 .
Properties
CAS No. |
40334-70-1 |
|---|---|
Molecular Formula |
C6H6AsCl3 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
tris[(E)-2-chloroethenyl]arsane |
InChI |
InChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+ |
InChI Key |
AOAVIJUEFJPSAI-GZDDRBCLSA-N |
Isomeric SMILES |
C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl |
Canonical SMILES |
C(=C[As](C=CCl)C=CCl)Cl |
physical_description |
This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
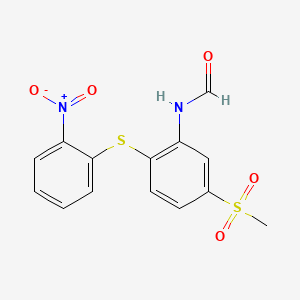

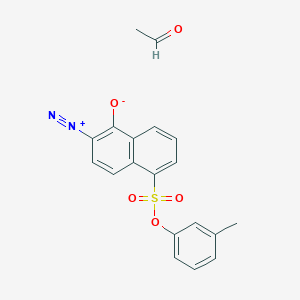
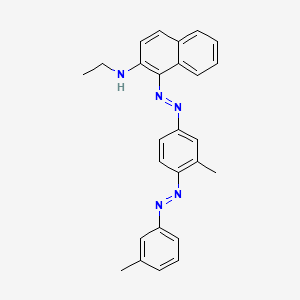
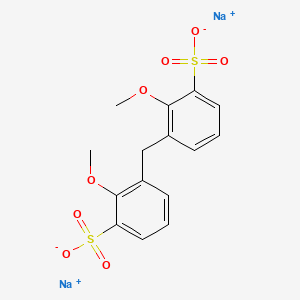
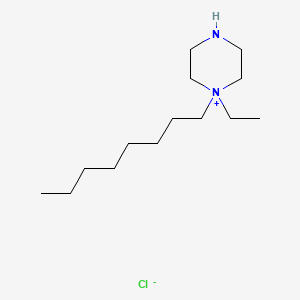
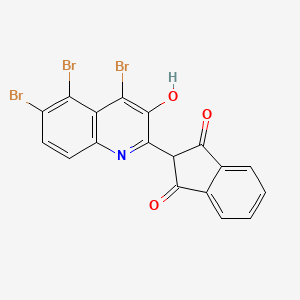
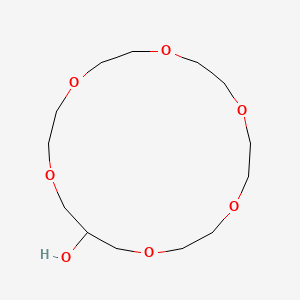
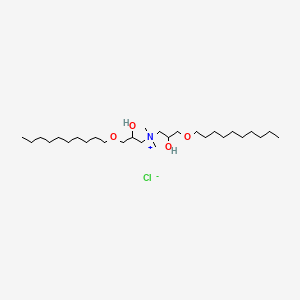
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)


